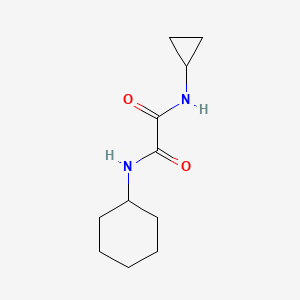![molecular formula C24H17NO3 B2595736 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one CAS No. 1024081-73-9](/img/structure/B2595736.png)
2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis of Metabolites : Efficient synthesis methods for related metabolites of quinoline derivatives, demonstrating potential for diverse pharmaceutical applications (Mizuno et al., 2006).
- Crystal Structure and In Silico Studies : Detailed analysis of the crystal structure of related dimethoxy-tetrahydropyrimido quinolinones, providing insights into their physicochemical properties (Patel et al., 2022).
- Novel Synthesis Methods : Development of new, efficient synthesis methods for quinoline derivatives, indicating potential for creating diverse compound libraries (Yang et al., 2013).
Antiproliferative and Anticancer Applications
- Antiproliferative Activities : Evaluation of indenoquinoline derivatives for their antiproliferative activities against various cancer cell lines, highlighting potential therapeutic applications (Tseng et al., 2009); (Tseng et al., 2011).
- Discovery of Anticancer Agents : Identification of indenoquinoxaline derivatives as potential anticancer agents, providing a new avenue for cancer therapy research (Tseng et al., 2016).
Other Pharmacological Properties
- Tyrosine Kinase Inhibition : Exploration of quinoline derivatives as inhibitors of specific enzymes, suggesting applications in targeted therapies (Dow et al., 1995).
- Antioxidant Properties : Investigation into the antioxidant activities of novel quinoline derivatives, indicating potential for use in oxidative stress-related conditions (Hassan et al., 2017).
- Inhibition of Osteoclastogenesis : Study of indenoquinoline derivatives as inhibitors of osteoclast formation, relevant for bone-related diseases (Tseng et al., 2011).
Propiedades
IUPAC Name |
7,8-dimethoxy-10-phenylindeno[1,2-b]quinolin-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO3/c1-27-19-12-17-18(13-20(19)28-2)25-23-15-10-6-7-11-16(15)24(26)22(23)21(17)14-8-4-3-5-9-14/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXKWZDRXAEOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[[2-[[4-(3-methylphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2595654.png)
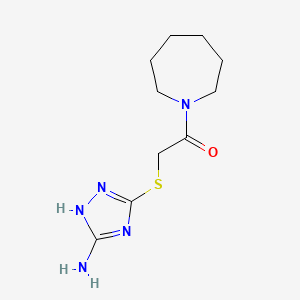
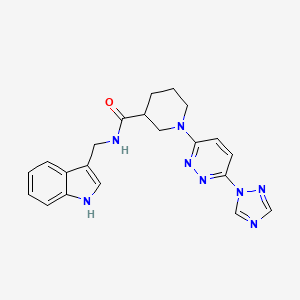
![2-Methyl-4-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2595657.png)
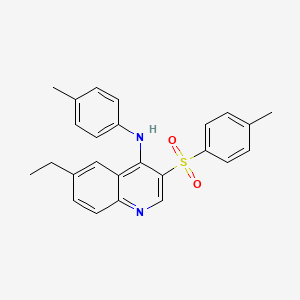
![(E)-5-chloro-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2595660.png)
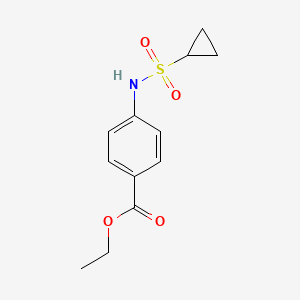
![(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2595662.png)
![3-benzyl-4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2595665.png)
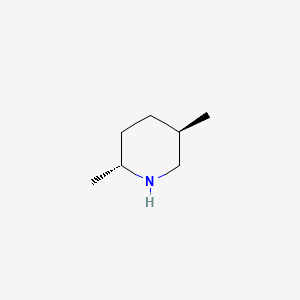
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-chlorobenzoate](/img/structure/B2595668.png)
![2-[2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2595674.png)
![(Z)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B2595675.png)
